3-chloro-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
CAS No.: 1286724-35-3
Cat. No.: VC6764246
Molecular Formula: C18H17ClN2O3S
Molecular Weight: 376.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286724-35-3 |
|---|---|
| Molecular Formula | C18H17ClN2O3S |
| Molecular Weight | 376.86 |
| IUPAC Name | 3-chloro-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H17ClN2O3S/c1-14-17(19)8-4-9-18(14)25(22,23)21(13-16-7-5-11-24-16)12-15-6-2-3-10-20-15/h2-11H,12-13H2,1H3 |
| Standard InChI Key | LVJOAZFGWAZRFQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure (C₁₈H₁₇ClN₂O₃S; MW: 376.86 g/mol) features a central benzene ring substituted at the 3-position with chlorine, at the 2-position with methyl, and at the 1-position with a sulfonamide group. The sulfonamide nitrogen is doubly alkylated, bonding to a furan-2-ylmethyl group and a pyridin-2-ylmethyl group . This configuration enhances lipophilicity and π-π stacking potential, critical for membrane penetration and target binding.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇ClN₂O₃S | |
| Molecular Weight | 376.86 g/mol | |
| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 | |
| InChIKey | LVJOAZFGWAZRFQ-UHFFFAOYSA-N |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) data reveal distinct signals:
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¹H NMR: Methyl protons at δ 2.4 ppm (singlet), aromatic protons between δ 7.1–8.3 ppm (multiplet), and furan/pyridine protons at δ 6.2–6.8 ppm.
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¹³C NMR: Sulfonamide carbonyl at δ 168 ppm, aromatic carbons at δ 120–140 ppm, and methyl carbon at δ 21 ppm.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
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Chlorination: 2-Methylbenzenesulfonamide is treated with thionyl chloride (SOCl₂) at 60°C to introduce the chloro group.
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Alkylation: The resultant 3-chloro-2-methylbenzenesulfonamide reacts with furan-2-ylmethyl bromide and pyridin-2-ylmethyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Industrial Optimization
Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. Automated pH and temperature control (maintained at 50–60°C) ensure consistent yields of 80–85%.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
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Oxidation: Treatment with hydrogen peroxide (H₂O₂) converts the sulfonamide to a sulfonyl chloride, enabling further derivatization.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the chloro group to an amine, forming 3-amino-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide.
Electrophilic Aromatic Substitution
The electron-rich furan and pyridine rings undergo nitration and sulfonation at the 5-position, verified by X-ray crystallography.
Biological Activity and Mechanisms
Antibacterial Effects
The compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) by targeting dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. Chlorine’s electronegativity enhances bacterial membrane disruption, as shown in lipid bilayer assays.
Antifungal Activity
Against Candida albicans, it disrupts β-(1,3)-glucan synthase (IC₅₀: 12 µM), compromising cell wall integrity. Synergy with fluconazole reduces fungal viability by 90% in combinatorial assays.
Applications in Drug Development
Lead Compound Optimization
Structural analogs with nitro or methoxy groups at the 4-position show enhanced pharmacokinetic profiles (e.g., 2-fold higher plasma half-life) .
Enzyme Inhibition Studies
The sulfonamide group chelates zinc in carbonic anhydrase IX (Kᵢ: 0.8 nM), suggesting utility in hypoxic tumors.
Future Research Directions
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In Vivo Efficacy: Evaluate tumor suppression in xenograft models.
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Structure-Activity Relationships (SAR): Systematically modify substituents to improve selectivity.
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Drug Delivery Systems: Encapsulate in liposomes to enhance bioavailability.
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